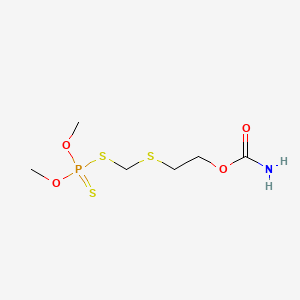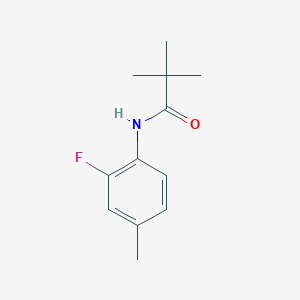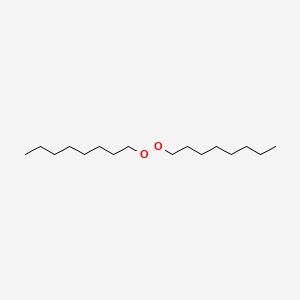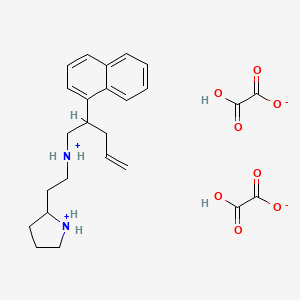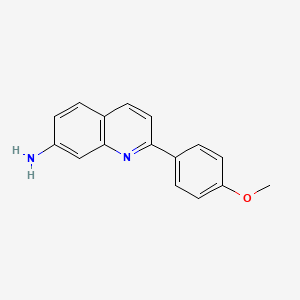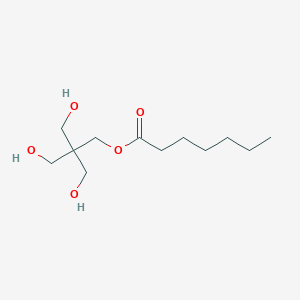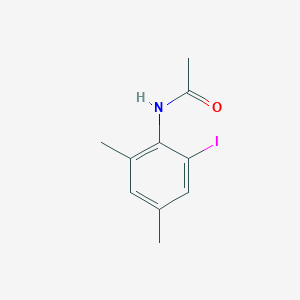
Formamidine, N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- is a chemical compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the condensation of a 2-aminopyridine with an excess of N,N-dimethylformamide dimethyl acetal can yield the desired formamidine . Another method involves the use of sulfonated rice husk ash as a solid acid catalyst to promote the preparation of formamidines from aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of formamidines typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields. For instance, the treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation has been shown to yield N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of the reactants .
化学反応の分析
Types of Reactions: Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the amidine group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through its amidine functional group. The compound can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. For example, the hydrolysis mechanism of related formamidines has been studied using density functional theory, revealing the importance of water molecules in facilitating the reaction .
類似化合物との比較
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be compared with other similar compounds, such as:
N,N-dimethyl-N’-(2-pyridyl)formamidine: This compound has a pyridyl group instead of an aziridinyl group, leading to different reactivity and applications.
N,N-diphenylformamidine: This compound has phenyl groups, which influence its coordination chemistry and biological activity.
特性
CAS番号 |
101398-54-3 |
|---|---|
分子式 |
C7H15N3 |
分子量 |
141.21 g/mol |
IUPAC名 |
N'-[2-(aziridin-1-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H15N3/c1-9(2)7-8-3-4-10-5-6-10/h7H,3-6H2,1-2H3 |
InChIキー |
AROJWEVTWARFEO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NCCN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




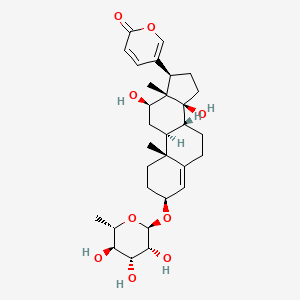
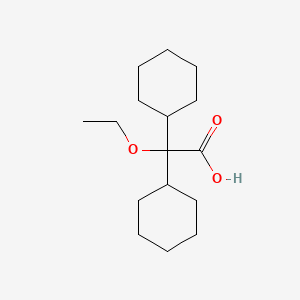
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

